molecular formula C13H9FO3 B6363944 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1225778-51-7

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6363944
CAS RN: 1225778-51-7
M. Wt: 232.21 g/mol
InChI Key: YSHHLAYNYRFKCZ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% (2-FHPB) is a widely used organic compound in the scientific community. It is a white, crystalline solid with a melting point of 156-158°C and a molecular weight of 244.2 g/mol. 2-FHPB is a fluorinated derivative of benzoic acid, and is used in a variety of research applications due to its unique properties.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% is a versatile compound with a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as 5-fluoro-2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzyl alcohol. It is also used in the synthesis of fluorinated polymers and in the production of fluorinated pharmaceuticals. 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% is also used as a reagent in the synthesis of heterocyclic compounds, and has been used in the synthesis of several biologically active compounds.

Mechanism of Action

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% is a versatile organic compound with a wide range of applications in the scientific community. The compound itself is not biologically active, but it can be used as a starting material in the synthesis of biologically active compounds. These compounds can interact with various biological targets, such as enzymes, receptors, and transporters, to produce a variety of effects.
Biochemical and Physiological Effects
2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, compounds synthesized from 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% can interact with various biological targets to produce a variety of effects. For example, compounds synthesized from 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% have been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% is a versatile compound with many advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution.

Future Directions

The use of 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% in the synthesis of biologically active compounds has opened up a number of potential future directions. For example, compounds synthesized from 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% could be used to develop new drugs for the treatment of various diseases. Additionally, the compound could be used in the synthesis of new materials with unique properties, such as high-temperature superconductors. Finally, the compound could be used to synthesize new materials for use in nanotechnology applications.

Synthesis Methods

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid, 95% can be synthesized from 5-fluoro-2-hydroxybenzoic acid (5-F2HB) and a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbon of the 5-F2HB. This reaction is typically carried out in an aqueous solution, and yields a 95% pure product.

properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHHLAYNYRFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680779
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-hydroxyphenyl)benzoic acid

CAS RN

1225778-51-7
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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